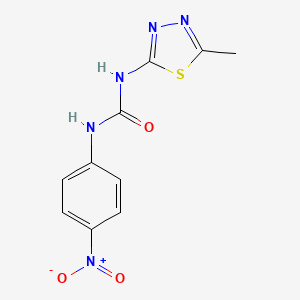
1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene is an organic compound with the molecular formula C12H4Cl4N2O5 It is a chlorinated aromatic compound that contains both nitro and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene typically involves the chlorination of a suitable precursor, followed by nitration and phenoxylation reactions. One common method involves the chlorination of benzene derivatives to introduce chlorine atoms at specific positions. This is followed by nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of some of the reagents used.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar chlorinated and nitro groups but lacking the phenoxy group.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: A compound with methoxy groups instead of nitro groups.
Uniqueness
1,2,3,4-Tetrachloro-5-(2,4-dinitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61368-92-1 |
|---|---|
Molecular Formula |
C12H4Cl4N2O5 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl4N2O5/c13-6-4-9(11(15)12(16)10(6)14)23-8-2-1-5(17(19)20)3-7(8)18(21)22/h1-4H |
InChI Key |
OVUQFEQFJYRIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]-](/img/structure/B14569276.png)




![2-[2-(2-Chloroethoxy)ethoxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14569326.png)



